molecular formula C8H9Cl2NO B2447740 (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 2102411-86-7

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No. B2447740
CAS RN: 2102411-86-7
M. Wt: 206.07
InChI Key: FNDBVJRISNWNHM-FJXQXJEOSA-N
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Description

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a chiral amine with a unique structure that makes it an attractive target for medicinal chemists.

Scientific Research Applications

Enantioselective Synthesis

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride plays a significant role in the enantioselective synthesis of trans-dihydrobenzofuran skeletons. These skeletons are important in creating compounds with specific spatial arrangements which can be critical in pharmaceutical applications. For instance, Liu et al. (2013) and Lu et al. (2012) have demonstrated methods to synthesize trans-2,3-disubstituted dihydrobenzofuran derivatives with high yields and excellent enantioselectivity using primary amine-squaramide and primary amine-thiourea organocatalyzed intramolecular Michael addition, respectively (Liu et al., 2013), (Lu et al., 2012).

Spectrophotofluorometric Assay

The compound has been used in developing spectrophotofluorometric assays. For example, Turdiu et al. (1974) used a derivative of this compound in a sensitive method for the assay of capsules and compatibility samples (Turdiu et al., 1974).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds often utilizes this compound. For instance, Liu et al. (2013) developed a convenient approach for preparing compounds with potential biological relevance from 2-bromo-4-methylbenzoic acid using this chemical (Liu et al., 2013).

Drug Development and Biological Activities

This compound is instrumental in drug development, particularly in creating derivatives with various biological activities. Qin et al. (2017) reported the synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, which are core components in many biologically active natural and synthetic compounds (Qin et al., 2017).

Spectroscopic and Structural Analysis

Research involving spectroscopic and structural analysis of compounds derived from this compound has been conducted to understand their properties better. Sharma et al. (2022) synthesized a novel molecule and studied its spectral properties and crystal structure, providing insights into its potential applications (Sharma et al., 2022).

properties

IUPAC Name

(3R)-6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDBVJRISNWNHM-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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